(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a methylphenyl group and a propenoic acid moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, which can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives. The methylphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the propenoic acid moiety is added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring and the methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methylphenyl)prop-2-enoic acid: Lacks the benzoxazole ring, resulting in different chemical and biological properties.
(2E)-3-(2,1-benzoxazol-5-yl)prop-2-enoic acid: Lacks the methylphenyl group, affecting its reactivity and applications.
Uniqueness
(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid is unique due to the presence of both the benzoxazole ring and the methylphenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
344276-77-3 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-2-6-13(7-3-11)17-14-10-12(5-9-16(19)20)4-8-15(14)18-21-17/h2-10H,1H3,(H,19,20) |
InChI Key |
YPDPEHKRYOMXIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
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